molecular formula C14H20N2O2 B7973628 Ethyl 4-amino-3-(piperidin-1-yl)benzoate

Ethyl 4-amino-3-(piperidin-1-yl)benzoate

Cat. No.: B7973628
M. Wt: 248.32 g/mol
InChI Key: SENJNTDOWKNZIF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(piperidin-1-yl)benzoate is an organic compound that belongs to the class of benzoate esters. It is characterized by the presence of an ethyl ester group, an amino group, and a piperidine ring attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-3-(piperidin-1-yl)benzoate typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-amino-3-(piperidin-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(piperidin-1-yl)benzoate involves its interaction with sodium ion channels in nerve cells. By binding to specific sites on these channels, the compound inhibits the passage of sodium ions, thereby blocking the conduction of nerve impulses. This results in a loss of sensation in the targeted area, making it useful as a local anesthetic .

Comparison with Similar Compounds

    Tetracaine: Another local anesthetic with a similar structure but different substituents on the benzene ring.

    Pramocaine: A local anesthetic with a similar piperidine ring but different ester and amino groups.

Uniqueness: Ethyl 4-amino-3-(piperidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for effective interaction with sodium ion channels, making it a potent local anesthetic with potentially lower toxicity compared to other similar compounds .

Properties

IUPAC Name

ethyl 4-amino-3-piperidin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-12(15)13(10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENJNTDOWKNZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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